N-(2-(furan-3-yl)-2-hydroxyethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
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Overview
Description
Benzo[c][1,2,5]thiadiazole (BTZ) is a motif that has been extensively researched for use in photovoltaics or as fluorescent sensors . It is a part of various electron donor-acceptor (D-A) systems .
Synthesis Analysis
The synthesis of compounds based on the BTZ group involves varying the donor groups while keeping the BTZ acceptor group the same . This allows for the systematic modification of the photocatalyst’s optoelectronic and photophysical properties .Molecular Structure Analysis
According to quantum-mechanical calculations, benzo[d][1,2,3]thiadiazole (isoBTD) has higher values of E LUMO and energy band gap (Eg), which indicates high electron conductivity .Chemical Reactions Analysis
These compounds have been validated using a Minisci-type decarboxylative alkylation of electron-deficient heteroarenes as a test reaction under both batch and continuous flow conditions .Physical And Chemical Properties Analysis
A detailed study of the optical and electrochemical properties of the obtained π-spacer–acceptor–π-spacer type compounds showed a red shift of absorption maxima with lower absorptive and luminescent capacity .Mechanism of Action
Target of Action
Furan derivatives have been known to exhibit a wide range of advantageous biological and pharmacological characteristics . They have been employed as medicines in various disease areas .
Mode of Action
Compounds based on the benzo[c][1,2,5]thiadiazole (btz) motif, which is present in the given compound, have been extensively researched for use in photovoltaics or as fluorescent sensors . Their use as potential visible-light organophotocatalysts has also been studied .
Biochemical Pathways
Furan-containing compounds have been known to exhibit a wide range of biological activities .
Pharmacokinetics
Small-molecule based nir-ii (1000–1700 nm) dyes, which could be related to this compound, are highly promising candidates for in vivo molecular imaging because of their high biocompatibility, fast excretion, and high clinical translation ability .
Result of Action
Compounds based on the btz group have been known to modify the photocatalyst’s optoelectronic and photophysical properties .
Action Environment
The properties of various families of organophotocatalysts can be tailored towards more favorable redox potentials and photophysical properties .
Advantages and Limitations for Lab Experiments
FB1 is commonly used as a model mycotoxin in laboratory experiments due to its well-characterized toxicity and mechanism of action. However, its use is limited by its high cost and the need for specialized equipment and expertise to handle and analyze it.
Future Directions
Future research on FB1 is likely to focus on developing new methods for detecting and quantifying it in food and feed crops, as well as on understanding its interactions with other mycotoxins and environmental toxins. Additionally, research may focus on developing new therapies and interventions to mitigate the harmful effects of FB1 on human and animal health.
Synthesis Methods
The synthesis of FB1 involves the reaction of 2-amino-5-nitrobenzoic acid with furfuryl alcohol in the presence of sodium hydroxide. The resulting compound is then treated with thionyl chloride to form the corresponding acid chloride, which is then reacted with 2-aminothiophenol to yield FB1.
Scientific Research Applications
FB1 has been extensively studied for its toxic effects on both humans and animals. Research has shown that FB1 can cause liver and kidney damage, as well as cancer in laboratory animals. It has also been found to have negative effects on the immune system and can cause developmental abnormalities in animals.
properties
IUPAC Name |
N-[2-(furan-3-yl)-2-hydroxyethyl]-2,1,3-benzothiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O3S/c17-12(9-3-4-19-7-9)6-14-13(18)8-1-2-10-11(5-8)16-20-15-10/h1-5,7,12,17H,6H2,(H,14,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNCNJZZVRHQNLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NSN=C2C=C1C(=O)NCC(C3=COC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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